Dibenzothiophene

Hydrodesulfurization Catalysis Refinery Chemistry

Dibenzothiophene (DBT, CAS 132-65-0) is the unsubstituted PASH specified for three distinct R&D applications: (1) HDS catalyst benchmarking—direct desulfurization rate constant k13=1.82×10⁻⁴ is ~9× higher than 4,6-DMDBT, establishing the upper-bound activity baseline for ASTM protocols. (2) Triplet host for blue PHOLEDs—ET>2.74 eV, demonstrated EQE 20.2% at 1000 cd m⁻². (3) GC×GC retention time standard for PASH speciation in petroleum fractions. Insist on unsubstituted DBT for reproducible kinetics and device performance.

Molecular Formula C12H8S
Molecular Weight 184.26 g/mol
CAS No. 132-65-0
Cat. No. B1670422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene
CAS132-65-0
SynonymsDibenzothiophene;  NSC 2843;  NSC-2843;  NSC2843
Molecular FormulaC12H8S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3S2
InChIInChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
InChIKeyIYYZUPMFVPLQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in ethanol and benzene. Soluble in chloroform, and methanol
In water, 1.47 mg/L water at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dibenzothiophene (CAS 132-65-0): Technical Specifications and Procurement Profile for Research and Industrial Use


Dibenzothiophene (DBT) is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring, classified as a polycyclic aromatic sulfur heterocycle (PASH). It appears as a white to light yellow crystalline powder with a melting point range of 95–101 °C, a boiling point of 332–333 °C at atmospheric pressure, and a log P (octanol-water) of 4.38 [1]. Water solubility is low at approximately 1.47 mg/L at ambient temperature . DBT serves as a model substrate in hydrodesulfurization (HDS) catalysis research, a benchmark triplet energy host scaffold in phosphorescent OLED materials development, and an analytical standard for sulfur compound identification in petroleum fractions [2][3].

Why Dibenzothiophene Cannot Be Readily Substituted with Alkylated Analogs in Catalytic and Materials Applications


Alkyl-substituted dibenzothiophenes, such as 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT), exhibit fundamentally different reactivity profiles compared to unsubstituted dibenzothiophene despite sharing the same core tricyclic structure. The presence of methyl groups at positions adjacent to the sulfur atom introduces steric hindrance that alters both the dominant reaction pathway (direct desulfurization vs. hydrogenation-mediated desulfurization) and the magnitude of reaction rate constants [1]. Similarly, in phosphorescent OLED host material design, the electron-donating character of the dibenzothiophene moiety differs substantially from carbazole-based alternatives, resulting in distinct charge transport balance and device efficiency outcomes [2]. The quantitative differences documented below establish that DBT is not an interchangeable commodity but a functionally distinct chemical entity requiring specification based on the intended application.

Dibenzothiophene Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Direct Desulfurization Pathway Dominance: DBT vs. 4,6-DMDBT Rate Ratio Comparison

Dibenzothiophene undergoes desulfurization predominantly via a direct desulfurization (DDS) pathway, whereas alkylated analogs rely almost exclusively on the hydrogenation-mediated (HYD) route. The direct desulfurization to hydrodesulfurization ratio for DBT is 0.94, compared to 0.37 for 4-methyldibenzothiophene and only 0.12 for 4,6-dimethyldibenzothiophene [1]. Furthermore, the direct desulfurization rate constant (k13) for DBT is 1.82×10⁻⁴, which is approximately 2.6-fold higher than that of 4-MDBT (k10 = 6.9×10⁻⁵) and 9-fold higher than that of 4,6-DMDBT (k2 = 2.02×10⁻⁵) under identical decalin reaction conditions over NiMo and CoMo catalysts [1].

Hydrodesulfurization Catalysis Refinery Chemistry

Activation Energy Barrier for HDS: Lower Barrier for DBT Compared to Alkylated Derivatives

The activation energy required for hydrodesulfurization increases progressively with methyl substitution at positions adjacent to the sulfur atom. Under catalytic conditions with Co-Mo/Al₂O₃, the activation energies measured were 22 ± 2 kcal/mol for dibenzothiophene, 29 ± 1 kcal/mol for 4-methyldibenzothiophene (4-MDBT), and 33 ± 2 kcal/mol for 4,6-dimethyldibenzothiophene (4,6-DMDBT) [1]. In real gas oil feedstock over NiMo/Al₂O₃ catalyst, apparent activation energies increased from 80.0 kJ/mol for DBT to 120.5 kJ/mol for 4,6-DMDBT [2]. The lower activation energy barrier for DBT translates to higher reaction rates at equivalent temperatures or the ability to achieve comparable conversion at reduced operating temperatures.

Kinetics Hydrotreating Activation Energy

Adsorption Affinity and H₂S Inhibition Susceptibility: DBT vs. 4,6-DMDBT Differential Behavior

Dibenzothiophene exhibits weaker adsorption to catalyst active sites and greater susceptibility to H₂S inhibition compared to its alkylated analogs, a property that influences catalyst selection and process configuration. Heats of adsorption measured on Co-Mo/Al₂O₃ catalysts were 11 ± 1 kcal/mol for DBT, 19 ± 1 kcal/mol for 4-MDBT, and 21 ± 1 kcal/mol for 4,6-DMDBT [1]. The retarding effect of H₂S on HDS rate decreased in the order DBT > 4-MDBT > 4,6-DMDBT, with 4,6-DMDBT showing no measurable inhibition by H₂S under the conditions tested [2]. Additionally, the addition of polycyclic aromatic inhibitors such as phenanthrene decreased HDS rate in the order DBT > 4-MDBT > 4,6-DMDBT, whereas nitrogen-containing inhibitors like acridine showed the opposite order of inhibition (4,6-DMDBT > 4-MDBT > DBT) [2].

Catalyst Deactivation Adsorption Thermodynamics H₂S Inhibition

Electron-Donating Character and Charge Transport Balance: DBT vs. Carbazole Moiety Comparison

Dibenzothiophene exhibits substantially weaker electron-donating ability compared to carbazole, the classic benchmark moiety for OLED host materials. This reduced electron-donating character enables finer manipulation of charge transport balance in bipolar host designs [1]. In head-to-head device comparisons, DBT-based host materials have demonstrated competitive external quantum efficiencies (EQE) relative to carbazole-based references: a DBT-indolocarbazole-based green phosphorescent OLED achieved an EQE of 19.03% [2], while a DBT dioxide-benzofuro carbazole bipolar host for yellow PhOLEDs exhibited an EQE of 16.5% and current efficiency of 41.07 cd/A, which exceeds the 27.66 cd/A achieved by the reference CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) carbazole-based device under similar conditions [3]. The best-performing meta-linked DBT-based host material (m-TPDBT) in white PHOLEDs achieved a maximum power efficiency of 41.0 lm W⁻¹ [1].

OLED Host Material Charge Transport PHOLED

Triplet Energy and Photoluminescence Quantum Yield: DBT Derivatives in Phosphorescent Applications

Dibenzothiophene-based compounds exhibit high triplet energies essential for hosting blue phosphorescent emitters without back-energy transfer. Synthesized DBT-based host materials demonstrate triplet energy values exceeding 2.74 eV [1], positioning them as suitable hosts for deep blue PHOLEDs where triplet energy requirements are most stringent. In deep blue PHOLED devices, DBT-based host materials with carbazole and phosphine oxide moieties achieved a high quantum efficiency of 20.2% with only 10% reduction in efficiency at a practical luminance of 1000 cd m⁻² [2]. More recently, photogenerated dibenzothiophenes produced via in situ cyclization have demonstrated ultralong photoluminescence lifetimes and quantum yields close to unity (approaching 100%) in frozen glassy matrices, with the photoreaction proceeding without additives using solely UV light [3].

Triplet Energy Phosphorescence Quantum Yield OLED

Analytical and Physical Property Distinction: DBT vs. Dibenzofuran (Oxygen Analog) and Anthracene (Hydrocarbon Analog)

Dibenzothiophene differs fundamentally from its closest heteroatom analog dibenzofuran (the oxygen-containing counterpart) and its hydrocarbon analog anthracene in key physical properties that affect separation, detection, and handling. DBT has a melting point of 97–100 °C and boiling point of 332–333 °C, whereas dibenzofuran melts at 81–85 °C and boils at 287 °C, and anthracene melts at 215–218 °C and boils at 340 °C [1]. The presence of the sulfur atom confers a log P (octanol-water) of 4.38 and water solubility of 1.47 mg/L for DBT, compared to dibenzofuran's log P of approximately 4.12 and anthracene's log P of approximately 4.45 . The atmospheric OH rate constant for DBT is 8.10×10⁻¹² cm³/molecule-sec, which governs its environmental persistence relative to non-sulfur-containing analogs . These distinctions are critical for chromatographic retention time prediction, environmental fate modeling, and solvent selection for recrystallization.

Analytical Chemistry Physicochemical Properties Structural Analogs

Dibenzothiophene Optimal Application Scenarios Based on Quantified Differentiation Evidence


Hydrodesulfurization Catalyst Benchmarking and Kinetic Modeling

Unsubstituted dibenzothiophene serves as the optimal baseline substrate for evaluating hydrodesulfurization catalyst activity due to its highest direct desulfurization rate constant (k13 = 1.82×10⁻⁴, ~9× higher than 4,6-DMDBT) and lowest activation energy barrier (22 ± 2 kcal/mol on Co-Mo/Al₂O₃, compared to 33 ± 2 kcal/mol for 4,6-DMDBT) [1][2]. This reactivity profile ensures that catalyst performance assessments using DBT reflect the upper bound of achievable activity before steric hindrance from alkyl substituents becomes limiting. DBT is therefore specified as the primary model sulfur compound in ASTM and standardized catalyst screening protocols where rapid, reproducible conversion data are required for kinetic modeling and catalyst quality control [3].

Blue and Deep Blue Phosphorescent OLED Host Material Development

Dibenzothiophene-based host materials are preferentially selected for blue and deep blue phosphorescent OLED development based on their triplet energy exceeding 2.74 eV, which meets the stringent requirement for hosting blue phosphorescent emitters such as FIrpic and FIr6 without back-energy transfer quenching [1]. In device implementations, DBT-based hosts have demonstrated deep blue PHOLED external quantum efficiencies of 20.2% with only 10% efficiency roll-off at practical luminance levels (1000 cd m⁻²) [2]. The reduced electron-donating character of DBT relative to carbazole enables fine-tuning of bipolar charge transport balance, providing device physicists and materials chemists with a complementary scaffold to carbazole-only systems for optimizing recombination zone positioning and overall device efficiency [3].

Analytical Standard for Sulfur Speciation in Petroleum Fractions

Dibenzothiophene is the definitive analytical reference standard for identifying and quantifying polycyclic aromatic sulfur heterocycles (PASHs) in petroleum distillates and refined products. Its distinct physicochemical profile (MP 97–100 °C, BP 332–333 °C, log P 4.38) [1] provides a consistent retention time and response factor benchmark for gas chromatography with sulfur-selective detection (GC-AED, GC-SCD) and comprehensive two-dimensional gas chromatography (GC×GC) sulfur speciation methods. Unlike alkylated derivatives such as 4-MDBT and 4,6-DMDBT—which exhibit variable retention behavior due to substitution patterns and are often co-eluting in complex petroleum matrices—unsubstituted DBT provides a clean, unambiguous reference peak that anchors the identification of the dibenzothiophene homologous series in middle distillate and vacuum gas oil fractions [2].

Phosphorescent Materials Photophysics Research and Triplet State Characterization

Dibenzothiophene serves as a premier molecular scaffold for fundamental photophysical investigations of triplet excited states, particularly in the context of room-temperature phosphorescence and ultralong afterglow materials development. Recent work has demonstrated that photogenerated DBT derivatives can achieve photoluminescence quantum yields approaching unity (~100%) in frozen glassy matrices, with ultralong emission lifetimes [1]. This near-ideal quantum efficiency, combined with the ability to tune triplet energy levels through substituent effects at the 2- and 8-positions, establishes DBT as the reference core structure for systematic structure-property relationship studies in triplet-harvesting materials [2]. The robust, additive-free photocyclization route to DBTs further enables in situ generation within polymer matrices for 3D-printable phosphorescent materials, overcoming solubility limitations encountered with preformed DBT derivatives [1].

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